molecular formula C13H8N2O3 B13819440 5-Amino-2-nitrofluoren-9-one CAS No. 42523-37-5

5-Amino-2-nitrofluoren-9-one

Cat. No.: B13819440
CAS No.: 42523-37-5
M. Wt: 240.21 g/mol
InChI Key: NFEGOIWKDDYRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-nitrofluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of an amino group at the 5-position and a nitro group at the 2-position on the fluorenone skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-nitrofluoren-9-one typically involves the nitration of fluorenone followed by the introduction of an amino group. One common method is the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorenone. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as tin(II) chloride in hydrochloric acid to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-nitrofluoren-9-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Reduction: 5-Amino-2-aminofluoren-9-one.

    Oxidation: 5-Nitro-2-nitrofluoren-9-one.

    Substitution: Halogenated derivatives such as 5-Amino-2-nitro-4-bromofluoren-9-one.

Scientific Research Applications

5-Amino-2-nitrofluoren-9-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential mutagenic and carcinogenic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-nitrofluoren-9-one involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to mutagenic effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-nitrofluoren-9-one is unique due to the presence of both an amino and a nitro group on the fluorenone skeleton. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

42523-37-5

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

5-amino-2-nitrofluoren-9-one

InChI

InChI=1S/C13H8N2O3/c14-11-3-1-2-9-12(11)8-5-4-7(15(17)18)6-10(8)13(9)16/h1-6H,14H2

InChI Key

NFEGOIWKDDYRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.